1-methyl-3-(propan-2-yl)-1H-pyrazole hydrochloride

Description

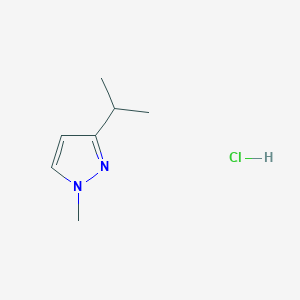

1-Methyl-3-(propan-2-yl)-1H-pyrazole hydrochloride (CAS: 2137829-09-3) is a pyrazole derivative characterized by a methyl group at the 1-position and an isopropyl group at the 3-position of the pyrazole ring, with a hydrochloride counterion . This compound is structurally distinct due to its alkyl substituents and ionic nature, which influence its physicochemical properties, such as solubility and stability. Pyrazole derivatives are widely explored in medicinal chemistry and materials science due to their versatility as building blocks for synthesizing bioactive molecules or functional materials .

Properties

IUPAC Name |

1-methyl-3-propan-2-ylpyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c1-6(2)7-4-5-9(3)8-7;/h4-6H,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJOAISLZMKGCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C=C1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole hydrochloride typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method involves the reaction of 1-methylhydrazine with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(propan-2-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

Oxidation: Pyrazole N-oxides.

Reduction: Pyrazoline derivatives.

Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives.

Scientific Research Applications

1-methyl-3-(propan-2-yl)-1H-pyrazole hydrochloride has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-3-(propan-2-yl)-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Key Applications |

|---|---|---|---|---|---|

| 1-Methyl-3-(propan-2-yl)-1H-pyrazole hydrochloride | C₇H₁₂ClN₂ | 168.64 | 2137829-09-3 | 1-Me, 3-isoPr, HCl | Pharmaceutical intermediates |

| 1-Methyl-3-phenyl-1H-pyrazole | C₁₀H₁₀N₂ | 158.20 | 3463-26-1 | 1-Me, 3-Ph | Agrochemical precursors |

| 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C₁₀H₁₇BN₂O₂ | 208.07 | 1175273-55-8 | 1-Me, 3-boronic ester | Suzuki-Miyaura cross-coupling |

| 1-Methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde hydrochloride | C₁₀H₁₀ClN₃O | 223.66 | EN300-142555 | 1-Me, 3-pyridyl, 4-CHO, HCl | Chelating agents, catalysis |

Key Observations :

- Alkyl vs.

- Hydrochloride Salt : The ionic nature of the hydrochloride salt increases aqueous solubility relative to neutral analogs like 1175273-55-8, making it advantageous for formulation .

- Boron-Containing Analogs : Compounds like 1175273-55-8 are tailored for cross-coupling reactions, whereas the target lacks boron, limiting its utility in catalysis but reducing toxicity risks .

Functional Group and Reactivity Differences

- Boronic Esters: Derivatives such as 1175273-55-8 and 1020174-04-2 (3-cyclopropyl-4-boronic ester pyrazole) are pivotal in synthesizing biaryl structures via Suzuki reactions. The target compound cannot participate in such reactions due to the absence of boron .

- Aldehyde Functionality : The 4-carbaldehyde group in EN300-142555 enables condensation reactions for synthesizing Schiff bases, a feature absent in the target compound .

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates : The hydrochloride salt form of the target compound is preferred in drug development for enhanced bioavailability, contrasting with neutral analogs like 3463-26-1, which require additional salt formation steps .

- Agrochemicals: Non-ionic pyrazoles like 3463-26-1 are more commonly used as pesticide precursors due to their stability under non-polar conditions .

Biological Activity

1-Methyl-3-(propan-2-yl)-1H-pyrazole hydrochloride is a derivative of the pyrazole family, which is known for its diverse biological activities. Pyrazoles have garnered attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a five-membered pyrazole ring with a methyl group at the 1-position and a propan-2-yl group at the 3-position. This specific substitution pattern influences its chemical reactivity and biological interactions.

Anti-inflammatory Activity

Pyrazole derivatives are widely recognized for their anti-inflammatory properties. Studies have shown that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, certain pyrazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential for treating inflammatory diseases .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been evaluated for their ability to inhibit growth in breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines. Some derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole compounds has been documented against several bacterial strains. Specifically, modifications in the pyrazole structure can enhance its interaction with bacterial membranes, leading to increased antibacterial activity. Studies have reported that certain derivatives exhibit effective inhibition against Gram-positive and Gram-negative bacteria .

Research Findings and Case Studies

| Study | Compound | Activity | Cell Line/Pathogen | IC50/Activity |

|---|---|---|---|---|

| Abadi et al. | Various Pyrazoles | Anticancer | MCF-7, SF-268 | GI50: 3.79 µM |

| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Cytotoxic | Hep-2, P815 | IC50: 3.25 mg/mL |

| Selvam et al. | 1-thiocarbamoyl 3-substituted phenyl pyrazoles | MAO-B Inhibition | Not specified | Comparable to indomethacin |

| Argade et al. | Pyrazole with oxazol-5-one | Antimicrobial | E. coli, S. aureus | Not specified |

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural modifications. For instance:

- Electron-withdrawing groups at specific positions can enhance potency.

- The presence of bulky substituents may affect the compound's ability to interact with biological targets.

In a study on SAR involving various pyrazole derivatives, it was found that specific substitutions led to improved pharmacokinetic profiles and increased efficacy against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.